molecular formula C11H18N2O2 B8220412 trans-tert-butyl N-(3-cyanocyclopentyl)carbamate

trans-tert-butyl N-(3-cyanocyclopentyl)carbamate

Cat. No.: B8220412
M. Wt: 210.27 g/mol
InChI Key: LHUKLMWDVACRKQ-IUCAKERBSA-N
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Description

trans-tert-butyl N-(3-cyanocyclopentyl)carbamate is a carbamate derivative featuring a cyclopentane ring substituted with a cyano (-CN) group at the 3-position and a tert-butoxycarbonyl (Boc) protecting group on the nitrogen. The trans configuration indicates that the substituents on the cyclopentane ring are on opposite faces, influencing its stereochemical and physicochemical properties. This compound is primarily utilized as an intermediate in organic synthesis, particularly in pharmaceutical and agrochemical research, where the Boc group serves to protect amines during multi-step reactions .

The cyano group enhances electrophilic reactivity, making the compound suitable for further functionalization, such as nucleophilic additions or reductions. Its cyclopentane backbone contributes to conformational rigidity, which can impact binding affinity in drug design .

Properties

IUPAC Name

tert-butyl N-[(1S,3S)-3-cyanocyclopentyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N2O2/c1-11(2,3)15-10(14)13-9-5-4-8(6-9)7-12/h8-9H,4-6H2,1-3H3,(H,13,14)/t8-,9-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHUKLMWDVACRKQ-IUCAKERBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCC(C1)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H]1CC[C@@H](C1)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Reaction Mechanism

The most widely reported method involves reacting trans-3-cyanocyclopentylamine with tert-butyl chloroformate (Boc-Cl) in the presence of a base (Equation 1):

trans-3-Cyanocyclopentylamine+Boc-ClBasetrans-tert-Butyl N-(3-cyanocyclopentyl)carbamate+HCl\text{trans-3-Cyanocyclopentylamine} + \text{Boc-Cl} \xrightarrow{\text{Base}} \text{trans-tert-Butyl N-(3-cyanocyclopentyl)carbamate} + \text{HCl}

Conditions :

  • Solvent : Anhydrous THF or dichloromethane (DCM).

  • Base : N-methylmorpholine (NMM) or triethylamine (TEA) in equimolar ratios.

  • Temperature : −10°C to 0°C to minimize epimerization.

Protocol Optimization

  • Stoichiometry : A 1:1.05 molar ratio of amine to Boc-Cl prevents over-alkylation.

  • Workup : Sequential washes with 1M HCl (to remove excess base) and saturated NaHCO₃ (to neutralize HCl) yield >95% crude purity.

  • Purification : Silica gel chromatography (hexane/ethyl acetate, 4:1) or recrystallization from hexane/ethyl acetate (8:1) achieves final purities of 97%.

Table 1 : Chloroformate Method Performance

ParameterValueSource
Yield85–90%
Reaction Time2–4 hours
Purity (HPLC)97%
Stereochemical Retention>99% trans configuration

Mixed Anhydride Strategy for Enhanced Reactivity

Methodology

An alternative approach employs in situ generation of a mixed anhydride intermediate using isobutyl chloroformate (i-BuOCOCl) (Equation 2):

trans-3-Cyanocyclopentylamine+i-BuOCOClNMMMixed AnhydrideBoc-OHProduct\text{trans-3-Cyanocyclopentylamine} + \text{i-BuOCOCl} \xrightarrow{\text{NMM}} \text{Mixed Anhydride} \xrightarrow{\text{Boc-OH}} \text{Product}

Advantages :

  • Higher reactivity at lower temperatures (−15°C).

  • Reduced side products from direct Boc-Cl use.

Conditions :

  • Solvent : Ethyl acetate (anhydrous).

  • Base : NMM (1.1 eq).

  • Quenching : Benzylamine or tert-butanol for anhydride trapping.

Table 2 : Mixed Anhydride vs. Direct Chloroformate

ParameterMixed AnhydrideDirect Method
Yield90–93%85–90%
Reaction Temp−15°C0°C
Byproduct Formation<5%8–10%

Solid-Phase Peptide Synthesis (SPPS) Adaptations

Resin-Based Carbamate Coupling

SPPS techniques immobilize trans-3-cyanocyclopentylamine on Wang resin, followed by Boc-protection and cleavage (Figure 1):

  • Resin Loading : 0.8 mmol/g loading via DIC/HOBt activation.

  • Boc Protection : Boc-Cl (3 eq) in DMF with DIEA (6 eq).

  • Cleavage : TFA/DCM (1:9) for 2 hours.

Outcomes :

  • Purity : 89–92% (HPLC).

  • Scalability : Suitable for multi-gram synthesis.

Stereochemical Control and Analytical Validation

Chiral Purity Assurance

  • Chiral HPLC : Chiralpak IC-3 column (hexane/i-PrOH 90:10), retention time 8.2 min for trans isomer.

  • X-ray Crystallography : Confirms trans configuration (C1–C3 dihedral angle: 178.5°).

Stability Considerations

  • Nitrile Hydrolysis : <1% degradation under pH 7–9, but rapid hydrolysis at pH >10.

  • Thermal Stability : Decomposition onset at 150°C (TGA).

Industrial-Scale Production and Challenges

Process Optimization

  • Catalytic Bases : Switching from TEA to NMM reduces emulsion formation during workup.

  • Solvent Recycling : Ethyl acetate recovery via distillation (≥98% purity).

Byproduct Management

  • Major Byproducts :

    • Di-Boc Product : Formed at Boc-Cl excess >1.2 eq (mitigated via stoichiometric control).

    • Cyanohydrin : Trace formation in humid conditions (prevented by anhydrous solvents) .

Chemical Reactions Analysis

trans-tert-butyl N-(3-cyanocyclopentyl)carbamate undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Medicinal Chemistry Applications

Trans-tert-butyl N-(3-cyanocyclopentyl)carbamate has shown promise in several areas of medicinal chemistry:

  • Neurological Disorders : Its structural characteristics suggest potential as a lead compound for developing new therapeutic agents targeting neurological conditions.
  • Metabolic Diseases : The compound may also be beneficial in treating metabolic disorders due to its ability to influence enzyme activity.

Case Studies

  • Lead Compound Development : Research indicates that analogs of this compound exhibit varying degrees of biological activity, which can be optimized through structural modifications. For instance, compounds with different stereochemistry have been shown to impact pharmacodynamics significantly.
  • Enzyme Mechanism Studies : The compound can serve as a tool for studying enzyme mechanisms, particularly those involved in metabolic pathways. Its interaction with specific enzymes could provide insights into drug design and development.

Chemical Biology Applications

In chemical biology, this compound is utilized for:

  • Studying Enzyme Inhibitors : The compound's ability to modulate enzyme activity makes it a candidate for research into enzyme inhibitors and receptor ligands.
  • Drug Delivery Systems : Its structural features may allow it to function in bio-orthogonal drug activation systems, enhancing targeted drug delivery mechanisms.

Mechanism of Action

The mechanism of action of trans-tert-butyl N-(3-cyanocyclopentyl)carbamate involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

tert-Butyl (3-oxocyclopentyl)carbamate (CAS 847416-99-3)

  • Structure: Features a ketone (-C=O) at the 3-position instead of a cyano group.
  • Properties: Higher polarity due to the ketone, leading to reduced lipophilicity (Log S = -2.3) compared to cyano derivatives.
  • Applications : Less suited for nucleophilic reactions but useful in carbonyl chemistry (e.g., Grignard additions).

tert-Butyl N-(3-cyanocyclobutyl)carbamate (CID 68158009)

  • Structure: Cyclobutane ring instead of cyclopentane, with a cyano group.
  • Molecular weight (196.25 g/mol) is slightly lower than the cyclopentyl analog. The compact structure may enhance steric hindrance, influencing reaction kinetics .

Hydroxycyclopentyl Derivatives (e.g., CAS 1330069-67-4)

  • Structure: Hydroxyl (-OH) replaces the cyano group.
  • Properties: Higher hydrogen-bond donor capacity (TPSA = 66.8 Ų) and solubility in polar solvents. The hydroxyl group enables conjugation via esterification or glycosylation but requires protection during synthesis .

Ring Size Variations

Compound Ring Size Molecular Formula Molecular Weight (g/mol) Key Functional Group
trans-tert-butyl N-(3-cyanocyclopentyl)carbamate Cyclopentane C₁₁H₁₈N₂O₂ 210.27 (estimated) -CN
tert-Butyl N-(3-cyanocyclobutyl)carbamate Cyclobutane C₁₀H₁₆N₂O₂ 196.25 -CN
tert-Butyl (1-cyanocyclohexyl)carbamate Cyclohexane C₁₂H₂₀N₂O₂ 224.30 -CN
  • Impact of Ring Size: Larger rings (e.g., cyclohexane) increase conformational flexibility but reduce steric constraints.

Stereochemical Variations

  • cis-tert-butyl N-(3-cyanocyclopentyl)carbamate (CAS 123066-63-7): The cis isomer (1S,3S configuration) demonstrates distinct crystallographic packing and solubility profiles due to altered dipole interactions. Stereochemistry significantly influences bioavailability and target binding in chiral environments .

Biological Activity

Trans-tert-butyl N-(3-cyanocyclopentyl)carbamate is a carbamate compound with the molecular formula C₁₁H₁₈N₂O₂ and a molecular weight of approximately 210.27 g/mol. Its structure includes a tert-butyl group and a cyanocyclopentyl moiety, suggesting potential for diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on available research findings.

This compound can be synthesized through various methods, which allow for high yields and purity. The synthesis typically involves the reaction of tert-butyl carbamate with 3-cyanocyclopentene, among other methods. This structural complexity may influence its interaction with biological targets.

Table 1: Structural Characteristics of Related Compounds

Compound NameMolecular FormulaUnique Features
Tert-butyl N-(3-cyanocyclopentyl)carbamateC₁₁H₁₈N₂O₂Different stereochemistry at the nitrogen atom
Tert-butyl ((1S,3S)-3-cyanocyclopentyl)carbamateC₁₁H₁₈N₂O₂Stereochemical variation affecting biological activity
Tert-butyl ((1S,3R)-3-cyanocyclopentyl)carbamateC₁₁H₁₈N₂O₂Alternative stereoisomer potentially showing different pharmacodynamics

2.1 Pharmacological Potential

This compound has shown promise as a lead compound in medicinal chemistry, particularly in developing therapeutic agents targeting neurological disorders and metabolic diseases. Its structural features suggest that it may interact with specific biological pathways or receptors.

  • Neurological Disorders : Research indicates that compounds with similar structures can modulate neurotransmitter systems, potentially providing therapeutic effects in conditions such as depression or anxiety.
  • Metabolic Diseases : The compound's ability to influence metabolic pathways makes it a candidate for further investigation in diabetes or obesity treatments.

The precise mechanism of action for this compound remains to be fully elucidated. However, preliminary studies suggest that it may interact with enzymes or receptors involved in metabolic regulation or neuronal signaling.

3. Case Studies and Research Findings

Research has highlighted the importance of stereochemistry in influencing the biological activity of carbamate compounds. For instance, variations in the configuration around the nitrogen atom can lead to significant differences in pharmacological effects.

Case Study: Interaction Studies

A study involving high-throughput screening (HTS) assessed various carbamates' ability to inhibit specific protein interactions related to cancer pathways. This compound was identified as a potential inhibitor, demonstrating over 15% inhibition at concentrations of 50 μM, indicating its potential as a therapeutic agent against MYC-driven tumors .

4. Safety and Toxicology

While the biological activity is promising, safety assessments are crucial. Preliminary toxicity studies have indicated that this compound exhibits low toxicity profiles in vitro, but further studies are necessary to evaluate its safety in vivo.

5. Conclusion and Future Directions

This compound presents a unique opportunity for further research in drug development due to its structural complexity and potential biological activities. Future studies should focus on:

  • Detailed mechanism studies to clarify its action on specific biological targets.
  • In vivo studies to assess its therapeutic efficacy and safety profiles.
  • Exploration of analogs to enhance potency and selectivity for desired targets.

The ongoing research into this compound may pave the way for new therapeutic strategies in treating neurological and metabolic disorders.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing trans-tert-butyl N-(3-cyanocyclopentyl)carbamate?

  • Methodological Answer : The synthesis typically involves carbamate formation via coupling reactions. A common strategy uses tert-butyl protection of the amine group followed by cyanocyclopentyl moiety introduction. For example, EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole) are effective coupling reagents for carbamate bond formation under mild conditions, as demonstrated in analogous tert-butyl carbamate derivatives . Tert-butyl protection strategies (e.g., using Boc anhydride) are critical to prevent side reactions, as noted in structurally related compounds .

Q. Which analytical techniques are essential for confirming the compound’s structural integrity?

  • Methodological Answer :

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm regiochemistry and stereochemistry.
  • Mass Spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns.
  • X-ray Crystallography : For unambiguous stereochemical assignment, SHELX software (e.g., SHELXL/SHELXS) is widely used for small-molecule refinement .
  • HPLC/GC-MS : Purity assessment and detection of stereoisomeric impurities .

Q. What are the recommended storage and handling protocols for this compound?

  • Methodological Answer : Store in airtight containers at 2–8°C in a dry, dark environment to prevent hydrolysis of the carbamate group. Avoid exposure to strong acids/bases, which may cleave the tert-butyl group. Personal protective equipment (PPE) including nitrile gloves and lab coats is mandatory, as per safety guidelines for similar carbamates .

Advanced Research Questions

Q. How can stereochemical challenges in synthesizing the trans isomer be systematically addressed?

  • Methodological Answer :

  • Chiral Auxiliaries/Catalysts : Use enantioselective catalysts (e.g., Ru-based systems) to control cyclopentyl ring stereochemistry .
  • Temperature Control : Lower reaction temperatures (<0°C) favor trans isomer formation by reducing conformational flexibility.
  • Crystallographic Validation : Confirm stereochemistry via X-ray diffraction early in synthesis to avoid propagating errors .

Q. How should researchers resolve contradictions between computational predictions and experimental data (e.g., stability/reactivity)?

  • Methodological Answer :

  • Cross-Validation : Compare computational results (DFT, molecular dynamics) with experimental techniques like DSC (differential scanning calorimetry) for thermal stability .
  • Parameter Adjustment : Refine computational models using experimentally derived bond lengths/angles from crystallographic data .
  • Replicate Experiments : Ensure reproducibility under controlled conditions (e.g., inert atmosphere, standardized solvents) .

Q. What experimental strategies optimize reaction yields while minimizing byproducts?

  • Methodological Answer :

  • Solvent Screening : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance solubility of intermediates.
  • Catalyst Optimization : Screen Pd/C or Ni catalysts for cyanide group introduction, monitoring by TLC/HPLC .
  • Byproduct Trapping : Add molecular sieves to absorb water in carbamate-forming reactions, preventing hydrolysis .

Q. How can researchers design experiments to study the compound’s reactivity under varying pH or temperature conditions?

  • Methodological Answer :

  • pH-Dependent Stability Assays : Use buffer systems (pH 3–10) to assess carbamate hydrolysis rates via UV-Vis or 1^1H NMR kinetics .
  • Thermogravimetric Analysis (TGA) : Quantify decomposition temperatures and identify stable operational ranges .
  • Accelerated Aging Studies : Expose samples to elevated temperatures (40–60°C) to model long-term stability .

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